molecular formula C19H18ClFN2O4S2 B12902499 4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride CAS No. 31242-12-3

4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride

Cat. No.: B12902499
CAS No.: 31242-12-3
M. Wt: 456.9 g/mol
InChI Key: AKZHCAPXDBAAHO-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride is a complex organic compound with the molecular formula C19H18ClFN2O4S2 and a molecular weight of 456.94 g/mol This compound is notable for its unique structure, which includes a quinoline core, a sulfonyl fluoride group, and a diethylsulfamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group can be introduced through sulfonylation reactions using reagents such as sulfuryl chloride (SO2Cl2) or sulfonyl chlorides.

    Attachment of the Diethylsulfamoyl Phenyl Group: The diethylsulfamoyl phenyl group can be attached through nucleophilic substitution reactions, where the sulfonyl fluoride group reacts with diethylamine in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as diethylamine, pyridine, or other amines in the presence of a base like triethylamine.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with diethylamine would yield a diethylsulfamoyl derivative, while coupling reactions could produce various biaryl compounds.

Scientific Research Applications

4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

31242-12-3

Molecular Formula

C19H18ClFN2O4S2

Molecular Weight

456.9 g/mol

IUPAC Name

4-chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride

InChI

InChI=1S/C19H18ClFN2O4S2/c1-3-23(4-2)29(26,27)14-7-5-13(6-8-14)19-12-17(20)16-11-15(28(21,24)25)9-10-18(16)22-19/h5-12H,3-4H2,1-2H3

InChI Key

AKZHCAPXDBAAHO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl

Origin of Product

United States

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